molecular formula C18H19N5O2 B2658596 (Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide CAS No. 2035003-76-8

(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide

Cat. No. B2658596
CAS RN: 2035003-76-8
M. Wt: 337.383
InChI Key: JTWJAGOWYQFFIV-NTMALXAHSA-N
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Description

(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have focused on synthesizing various heterocyclic derivatives that incorporate the triazolo[4,3-b]pyridazine moiety, exploring their potential as antimicrobial and antiproliferative agents. These compounds are synthesized through complex reactions involving heteroaromatic aminonitriles and various reagents to produce derivatives with pronounced biological activities.

  • Antimicrobial Activity : Compounds derived from reactions involving heteroaromatic o-aminonitrile have shown pronounced antimicrobial properties. For instance, the synthesis of thienopyrimidine and [1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives demonstrated notable antimicrobial efficacy (Bhuiyan et al., 2006). Similarly, the preparation of pyrazolo[3,4-d]-pyrimidines and triazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives also showcased potent antimicrobial activity (Shamroukh et al., 2005).

  • Antiproliferative Activity : Some derivatives, specifically [1,2,4]triazolo[4,3-b]pyridazine-6-yloxy derivatives, were explored for their antiproliferative activity against endothelial and tumor cells, highlighting a potential pathway for cancer treatment research. The modification of molecular structures to include [1,2,4]triazolo[4,3-b]pyridazine-6-yl moiety in compounds resulted in the loss of thrombin inhibitory and fibrinogen receptor antagonistic activities but gained the ability to inhibit cell proliferation (Ilić et al., 2011).

Chemical Synthesis and Characterization

The chemical synthesis of these compounds involves various cyclization modes and reactions with different nucleophiles to create a diverse range of heterocyclic compounds with potential pharmaceutical applications. The synthesis techniques and the resultant compounds' structures are meticulously characterized to understand their chemical behaviors and potential as bioactive molecules.

  • Selective Cyclization : Research into the selective cyclization modes of related acrylates to synthesize model pyrazolo- and triazolo[1,5-α]pyrimidines provides insight into the versatility of these compounds for further chemical modifications and potential biological applications (Sweidan et al., 2020).

  • Catalysis and Amidation : Studies on catalyzed amidation of olefinic and aryl C-H bonds for the synthesis of enamides and pyrimidones highlight the potential for creating complex molecules with significant biological activities. The catalytic processes facilitate the efficient and selective formation of these compounds, underscoring the chemical versatility of the triazolo[4,3-b]pyridazine moiety (Liu et al., 2018).

properties

IUPAC Name

(Z)-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-3-25-18-11-9-15-20-21-16(23(15)22-18)12-19-17(24)10-8-14-7-5-4-6-13(14)2/h4-11H,3,12H2,1-2H3,(H,19,24)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWJAGOWYQFFIV-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C=CC3=CC=CC=C3C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NN2C(=NN=C2CNC(=O)/C=C\C3=CC=CC=C3C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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